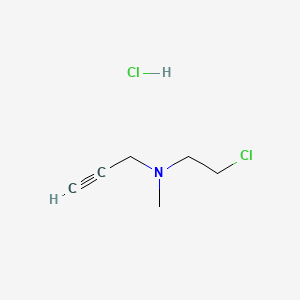
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H12ClN·HCl It is a hydrochloride salt of an amine, characterized by the presence of a chloroethyl group, a methyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of (2-Chloroethyl)(methyl)amine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form saturated amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethylamines.
Aplicaciones Científicas De Investigación
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with biological molecules through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The overall effect of the compound is determined by its ability to modify molecular targets and pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride
- (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine
- (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine
Uniqueness
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential applications in click chemistry. This sets it apart from similar compounds that may lack this functional group, thereby limiting their utility in certain chemical and biological applications.
Propiedades
Fórmula molecular |
C6H11Cl2N |
|---|---|
Peso molecular |
168.06 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-methylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10ClN.ClH/c1-3-5-8(2)6-4-7;/h1H,4-6H2,2H3;1H |
Clave InChI |
LZBQVZDQAFFKFC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)CC#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)












